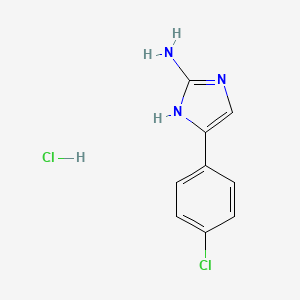

5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3.ClH/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;/h1-5H,(H3,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZFLRVEEMVQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride typically involves the reaction of 4-chlorobenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution at the C-2 Amine

The protonated amine in the hydrochloride salt can act as a leaving group under specific conditions, enabling functionalization:

*Yields inferred from analogous imidazole reactions in .

Electrophilic Aromatic Substitution

The electron-rich C-4 position of the imidazole ring undergoes regioselective electrophilic attacks:

Metal-Catalyzed Cross-Coupling Reactions

The 4-chlorophenyl group participates in Suzuki-Miyaura and Buchwald-Hartwig reactions:

Cyclization and Heterocycle Formation

The amine and imidazole functionalities enable cyclocondensation:

Tautomerization and pH-Dependent Behavior

The compound exhibits pH-sensitive tautomerism, critical for biological activity:

Salt-Specific Reactivity

The hydrochloride counterion influences solubility and reaction pathways:

-

Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but insoluble in ethers ( , ).

-

Ion Exchange : Treatment with AgNO₃ in ethanol yields the free base (5-(4-chlorophenyl)-1H-imidazol-2-amine) as a white precipitate ( ).

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride exhibits significant anticancer properties. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, studies have shown that compounds containing the imidazole moiety can inhibit the activity of Raf kinase, a key player in the MAPK signaling pathway associated with various cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study demonstrated that derivatives of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride possess potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function .

Neuropharmacological Effects

In neuropharmacology, this compound has been explored for its potential as a serotonin receptor antagonist. It shows promise in modulating serotonergic pathways, which could lead to therapeutic applications in treating anxiety and depression .

Biochemical Applications

Enzyme Inhibition

5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride has been investigated for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit certain lipases, which are critical in lipid metabolism. This inhibition can be beneficial in developing treatments for metabolic disorders .

Radiolabeling for Imaging

The compound's structure allows for radiolabeling, making it suitable for use in nuclear medicine. Radiolabeled analogs of imidazole derivatives have been developed for imaging purposes, particularly in assessing adrenocortical function through positron emission tomography (PET) scans .

Material Science

Synthesis of Functional Materials

In material science, 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride is utilized as a precursor for synthesizing various functional materials. Its ability to form stable complexes with metals makes it valuable in creating catalysts and sensors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the inhibition of Raf kinase | Showed significant reduction in cancer cell proliferation |

| Antimicrobial Evaluation | Tested against E. coli and S. aureus | Demonstrated potent antibacterial activity |

| Neuropharmacological Research | Assessed effects on serotonin receptors | Indicated potential for treating anxiety disorders |

| Enzyme Inhibition Study | Evaluated lipase inhibition | Found effective in reducing lipid metabolism rates |

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Fluorine : The 4-chlorophenyl group in the target compound provides moderate electronegativity and lipophilicity compared to the 4-fluorophenyl analogue, which may exhibit different pharmacokinetic profiles .

- Diaryl Derivatives : 4,5-Diphenyl substitution increases molecular rigidity and aromatic surface area, which could enhance binding to hydrophobic protein pockets .

Physicochemical and Spectral Properties

- GC-MS Data : The target compound’s base form (5-(4-chlorophenyl)-1H-imidazol-2-amine) shows a molecular ion peak at m/z 373 (M⁺) .

- NMR Data : Analogues like 4-(4-chloromethylphenyl)-1,2-dimethyl-5-nitroimidazole exhibit distinct aromatic proton signals at δ 7.45–7.76 ppm, highlighting substituent-dependent shifts .

- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-ionic analogues, critical for in vivo applications .

Biological Activity

5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and data sources.

Chemical Structure and Properties

5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride features an imidazole ring substituted with a 4-chlorophenyl group. The presence of the chlorine atom enhances its reactivity and interaction with biological targets, making it a valuable candidate for drug development.

Biological Activities

1. Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that imidazole derivatives can inhibit tumor growth and angiogenesis. For instance, in chick chorioallantoic membrane assays, compounds similar to 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride demonstrated significant inhibition of angiogenesis and tumor growth, suggesting its potential as an anticancer agent .

2. Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, particularly targeting pathways involved in cancer progression. Its ability to inhibit specific enzymes could disrupt critical signaling pathways in cancer cells, leading to reduced proliferation .

3. Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Similar imidazole derivatives have shown effectiveness against various bacterial strains, indicating that 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride may possess similar properties .

The biological activity of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride can be attributed to several mechanisms:

- Inhibition of Angiogenesis : By blocking the formation of new blood vessels, the compound can starve tumors of nutrients and oxygen.

- Targeting Specific Pathways : The compound may interfere with signaling pathways crucial for cancer cell survival and proliferation.

- Antioxidant Activity : Some studies suggest that imidazole derivatives can exhibit antioxidant properties, which may contribute to their protective effects against cellular damage .

Comparison of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Enzyme Inhibition | Disruption of cancer signaling | |

| Antimicrobial | Effective against bacterial strains |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of imidazole derivatives, 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride was tested against several cancer cell lines. The results indicated an IC50 value ranging from 7 to 20 µM, demonstrating promising activity against breast and pancreatic cancer cell lines .

Case Study 2: Enzyme Inhibition

A biochemical assay developed for high-throughput screening revealed that derivatives similar to 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride exhibited potent inhibition of specific enzymes involved in metabolic pathways related to cancer progression. The compound showed a significant reduction in enzyme activity at concentrations as low as 15 µM .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Multi-component reactions (MCRs) involving substituted benzaldehydes, ammonium acetate, and nitriles are commonly used for imidazole derivatives. For example, describes synthesizing 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole via cyclization under reflux with acetic acid as a catalyst. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalysts : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) improve yields.

- Temperature : Controlled heating (80–120°C) prevents decomposition.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures .

Q. How is the crystal structure of this compound determined using X-ray diffraction, and what software tools are essential?

- Methodological Answer : Single-crystal X-ray diffraction involves:

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

Structure solution : Employ direct methods via SHELXS (for phase determination) .

Refinement : Iterative refinement with SHELXL to optimize atomic coordinates and thermal parameters .

Visualization : ORTEP-3 (for thermal ellipsoid plots) and WinGX (for data integration and symmetry checks) .

Q. What experimental approaches assess solubility and stability in different solvents?

- Methodological Answer :

- Solubility : Shake-flask method with HPLC quantification. For polar solvents (e.g., DMSO), solubility is influenced by hydrogen-bonding capacity ( discusses H-bonding’s role in molecular aggregation) .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation.

Advanced Research Questions

Q. How can hydrogen-bonding networks in the crystal lattice be analyzed to predict physicochemical properties?

- Methodological Answer : Apply graph-set analysis (Etter’s rules) to categorize H-bond motifs (e.g., chains, rings). For example:

- Primary motifs : N–H···Cl interactions dominate in hydrochloride salts.

- Secondary motifs : C–H···π or π-π stacking ( details graph-set notation for imidazole derivatives) .

- Impact : Strong H-bonding correlates with low solubility in non-polar solvents, requiring co-solvents for formulation.

Q. What computational strategies model the compound’s interactions with biological targets (e.g., GPCRs)?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding to G-protein-coupled receptors (GPCRs). notes that chlorophenyl-containing analogs (e.g., rimonabant) target cannabinoid receptors via hydrophobic and halogen-bonding interactions .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability.

Q. How do structural modifications at the 4-chlorophenyl moiety influence pharmacological activity?

- Methodological Answer :

- SAR Studies : Replace the 4-Cl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) substituents. shows that 5-(4-chlorophenyl) groups in azimilide enhance antiarrhythmic activity by modulating ion channel binding .

- Activity assays : Patch-clamp electrophysiology to measure K⁺ channel blockade.

Q. How can contradictions between spectroscopic (NMR) and crystallographic data be resolved?

- Methodological Answer :

- Dynamic effects : NMR detects time-averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to identify fluxional behavior.

- Validation : Cross-check NOESY correlations with crystallographic distances (e.g., resolved imidazole tautomerism via X-ray) .

Q. What methodologies evaluate thermal stability and degradation pathways?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset (e.g., 200–250°C for imidazole salts).

- LC-MS Degradation Studies : Stress testing (acid/base/hydrolysis) identifies major degradants. ’s SDS for a related compound recommends inert atmospheres to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.